N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide
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Description
“N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide” is a chemical compound . It is also known as "1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide".
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques such as NMR spectroscopy .Scientific Research Applications
Microbial Metabolism and Environmental Implications
Research on methanesulfonic acid, a compound related to methanesulfonamides, highlights its role in the biogeochemical cycling of sulfur. It is formed in significant quantities from the oxidation of atmospheric dimethyl sulfide and is utilized by various aerobic bacteria as a sulfur source for growth. This process emphasizes the environmental importance of sulfur compounds in microbial metabolism and ecological balance (Kelly & Murrell, 1999).
Chemical Structure and Bonding
The structural analysis of N-(2,3-Dichlorophenyl)methanesulfonamide reveals insights into the bonding parameters, torsion angles, and hydrogen bonding characteristics, which can be relevant for understanding the properties of methanesulfonamide derivatives. Such studies contribute to the knowledge of their chemical behavior and potential applications in materials science (Gowda, Foro, & Fuess, 2007).
Oxidation Reactions and Radical Chemistry
The study of methanesulfinic acid and its oxidation by hydroxyl radicals sheds light on the reactive intermediates formed in these processes, such as the methanesulfonyl radical. This research has implications for understanding atmospheric chemistry and the fate of sulfur-containing compounds in environmental processes (Flyunt et al., 2001).
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO4S/c1-7(12-3,6-11-2)5-8-13(4,9)10/h8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHGNMPYYYWMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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